Product packaging for 2-Bromo-6-methoxy-3-methylpyridine(Cat. No.:CAS No. 1256789-76-0)

2-Bromo-6-methoxy-3-methylpyridine

Cat. No.: B11805783
CAS No.: 1256789-76-0
M. Wt: 202.05 g/mol
InChI Key: FORSMPIAYBQWBN-UHFFFAOYSA-N
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Description

Contextualization within Substituted Pyridine (B92270) Derivatives

Substituted pyridines are a class of organic compounds that are integral to the development of pharmaceuticals, agrochemicals, and functional materials. uni.lutandfonline.com The identity and position of the substituents on the pyridine ring dictate the molecule's reactivity. The nitrogen atom in the pyridine ring is electron-withdrawing, which makes the carbon atoms, particularly at the 2, 4, and 6-positions, susceptible to nucleophilic attack. chemsrc.com

2-Bromo-6-methoxy-3-methylpyridine belongs to this important class of molecules. It is a trisubstituted pyridine featuring a bromine atom, a methoxy (B1213986) group, and a methyl group. Each of these substituents imparts specific properties to the molecule:

The Bromo Group: The bromine atom at the 2-position is a key functional handle. As a halogen, it is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

The Methoxy Group: The methoxy group at the 6-position is an electron-donating group, which can influence the reactivity of the pyridine ring and provide steric bulk. Methoxy-substituted pyridines are common structural motifs in pharmacologically active molecules. cymitquimica.com

The Methyl Group: The methyl group at the 3-position provides steric hindrance and can influence the molecule's conformation and interaction with biological targets.

The specific arrangement of these groups in this compound makes it a distinct chemical entity among other substituted pyridines like 2-Bromo-6-methoxypyridine or 2-Bromo-6-methylpyridine. georgiasouthern.eduevitachem.com

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1256789-76-0
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Monoisotopic Mass 200.97893 Da
Predicted XlogP 2.5
Predicted CCS ([M+H]⁺) 130.6 Ų

This table contains data confirmed by chemical suppliers and predicted data from computational models. chemsrc.com

Academic Significance as a Synthetic Intermediate and Chemical Entity

The academic and industrial interest in this compound lies primarily in its utility as a synthetic intermediate. Its structure is designed for subsequent chemical modifications, making it a valuable building block for creating more complex molecules.

Although extensive research publications specifically detailing the synthesis and reactivity of this compound are not widely available, its significance can be inferred from its commercial availability and its role in the synthesis of other valuable compounds. chemsrc.com For instance, it serves as a precursor in the synthesis of 2-Fluoro-6-methoxy-3-methylpyridine through a nucleophilic substitution reaction where the bromo group is displaced by a fluoride (B91410) ion. bldpharm.com

The reactivity of the C-Br bond at the 2-position is of particular importance. This position is activated for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing biaryl and heteroaryl structures commonly found in drug candidates. cymitquimica.com The presence of the methoxy and methyl groups can modulate this reactivity and influence the regioselectivity of further functionalization. The functionalization of the closely related 2-methoxy-6-methylpyridine, for example, has been shown to proceed via selective bromination followed by the introduction of various electrophiles. nih.gov

While detailed experimental studies on this compound itself are limited in the public domain, its availability as a research chemical indicates its role in discovery chemistry programs within pharmaceutical and agrochemical research. It represents a unique combination of functional groups that allows chemists to explore novel chemical space in the quest for new molecules with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B11805783 2-Bromo-6-methoxy-3-methylpyridine CAS No. 1256789-76-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1256789-76-0

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-bromo-6-methoxy-3-methylpyridine

InChI

InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)9-7(5)8/h3-4H,1-2H3

InChI Key

FORSMPIAYBQWBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)OC)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 6 Methoxy 3 Methylpyridine

Regioselective Synthesis Strategies and Precursor Chemistry

The precise arrangement of substituents on the pyridine (B92270) ring is paramount, making regioselective synthesis a cornerstone of obtaining 2-bromo-6-methoxy-3-methylpyridine. The approaches can be broadly categorized into the functionalization of a pre-formed pyridine ring and the de novo construction of the ring with the desired substituents.

Directed Functionalization Approaches

Directing the functionalization of an existing pyridine scaffold is a powerful strategy. The inherent electronic properties of the pyridine ring, where the nitrogen atom deactivates the ring towards electrophilic attack (especially at the C2, C4, and C6 positions), present a significant challenge. youtube.comwikipedia.org However, modern synthetic methods leverage directing groups and C-H activation to overcome these hurdles.

One of the most prominent strategies is Directed ortho-Metalation (DoM) . In this approach, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. researchgate.net While direct lithiation of unsubstituted pyridine can be complicated, the presence of a DMG, such as an amide or carbamate, can steer lithiation to a specific site, which can then be quenched with an electrophile. google.comresearchgate.net For a precursor to the target molecule, a suitably placed DMG could direct functionalization to the C2 or C3 positions.

C-H activation has emerged as a more atom-economical alternative. Transition-metal catalysis (using metals like Pd, Rh, Ru, Ir) can selectively functionalize C-H bonds, bypassing the need for pre-installed directing groups in some cases. researchgate.netunimi.it The regioselectivity is often governed by the electronic nature of the substituents already on the ring and the specific catalytic system employed. unimi.itnih.gov For instance, templates can be engineered to direct palladium catalysts to remote C-H bonds, such as the meta position, by carefully controlling the geometry and distance of the catalytic center from the target C-H bond. acs.org

Precursors for Pyridine Ring Construction

Building the pyridine ring from acyclic precursors offers an alternative route where the substitution pattern is established from the outset. Several classic named reactions are employed for this purpose.

Hantzsch Pyridine Synthesis : This condensation reaction typically involves an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is subsequently oxidized to the pyridine. youtube.comwikipedia.org Asymmetric variations can be used to produce specifically substituted pyridines. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This method synthesizes substituted pyridines by reacting enamines with ynones, followed by cyclodehydration. stolichem.com It is a versatile method for producing a wide range of pyridine derivatives.

Guareschi-Thorpe Condensation : This reaction involves the condensation of a β-ketoester with cyanoacetamide (which can be generated in situ from ethyl cyanoacetate (B8463686) and an ammonia source) to yield a 2-pyridone, which can be further functionalized. wikipedia.org

These methods allow for the strategic placement of the methyl and a precursor to the methoxy (B1213986) group (like a hydroxyl group) before the final bromination step.

Halogenation Protocols and Mechanistic Considerations for Bromination at C2

The introduction of a bromine atom specifically at the C2 position of the 3-methyl-6-methoxypyridine core is a critical step. The regiochemical outcome of electrophilic bromination on a substituted pyridine ring is determined by a combination of factors: the electronic deactivation by the ring nitrogen, the directing effects of the existing substituents, and the reaction conditions. youtube.comyoutube.com

The 6-methoxy group is a strong electron-donating group (EDG) and directs electrophiles to the ortho (C5) and para (C3) positions. wikipedia.org The 3-methyl group is a weaker EDG, directing to its ortho (C2, C4) and para (C6) positions. The pyridine nitrogen makes the ring electron-deficient, particularly at the C2 and C4 positions, and is readily protonated under acidic conditions, further deactivating the ring. youtube.com

Given this complex interplay, direct electrophilic bromination of 3-methyl-6-methoxypyridine might be expected to favor substitution at C5 or C4. However, the synthesis of the closely related 2-bromo-3-hydroxy-6-methylpyridine has been reported, suggesting that bromination at C2 is feasible, likely starting from 3-hydroxy-6-methylpyridine. nih.gov The preference for C2 bromination in this context can be rationalized. While C2 is deactivated by the nitrogen, it is the only position that is ortho to one activating group (the C3-methyl) and meta to the other (the C6-methoxy/hydroxy), without being the more strongly activated C5 position.

Alternative mechanisms can also achieve C2 halogenation:

Halogenation of Pyridine N-oxides : Oxidation of the pyridine nitrogen to an N-oxide reverses the electronic properties, making the C2 and C4 positions electron-rich and susceptible to electrophilic attack. Subsequent deoxygenation restores the pyridine ring. wikipedia.org

Radical Halogenation : Radical-based methods, such as photocatalytic approaches, can offer different regioselectivity compared to ionic pathways. researchgate.netthieme-connect.com

Nucleophilic Substitution : Starting with a pre-functionalized pyridine, such as a 2-chloropyridine (B119429) derivative, a halogen exchange reaction can be performed. Alternatively, methods exist to convert pyridines into phosphonium (B103445) salts, which can then be displaced by halide nucleophiles, offering a route to halopyridines that are difficult to access via other means. nih.gov

A plausible protocol for achieving C2 bromination involves treating the precursor, such as 3-methyl-6-methoxypyridine, with a brominating agent like N-Bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions, potentially avoiding strongly acidic media that would fully protonate the nitrogen. nih.govmdpi.com

Methylation and Methoxylation Strategies at C3 and C6 Positions

The installation of the methyl group at C3 and the methoxy group at C6 can be achieved either by starting with precursors already containing these groups or by introducing them onto the pyridine ring.

Methoxylation at C6: The C6-methoxy group is commonly introduced via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a halopyridine, such as 2,6-dichloropyridine (B45657) or 2-bromo-6-chloropyridine, with sodium methoxide. nih.govgoogle.com The positions ortho and para to the ring nitrogen are activated towards nucleophilic attack, making the C6 position a prime site for such substitutions. stackexchange.com

Methylation at C3: Introducing a methyl group at the C3 position is more challenging than at C2 or C4.

From Precursors: Building the ring using methods like the Hantzsch or Bohlmann-Rahtz synthesis allows for the use of starting materials that already contain the C3-methyl group. wikipedia.orgstolichem.com

Direct Methylation: Recent advances have enabled the direct C-H methylation of pyridines. For example, rhodium-catalyzed methods using formaldehyde (B43269) can methylate pyridines at the C3 and C5 positions by transiently dearomatizing the ring. nih.gov Radical methylation using peroxide as a methyl source has also been reported for pyridine N-oxides. researchgate.net

A common synthetic route involves the methoxylation of a 2-bromo-3-hydroxy-6-methylpyridine precursor. chemicalbook.com In this case, the methyl and bromo groups are already in place, and the final step is the O-methylation of the hydroxyl group using a reagent like iodomethane (B122720) in the presence of a base such as potassium carbonate.

Optimization and Scale-Up Methodologies in Laboratory Synthesis

Transitioning a synthetic route from a small-scale discovery setting to a larger laboratory or pilot-plant scale requires careful optimization of reaction parameters to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness.

Optimization of Reaction Conditions: Key parameters that are typically optimized include temperature, reaction time, solvent, and the stoichiometry of reagents and catalysts. Design of Experiments (DoE) is a statistical tool that allows for the systematic and efficient exploration of these variables. nih.gov For instance, in the synthesis of pyridinium (B92312) salts, Bayesian optimization has been used to simultaneously maximize yield and production rate in a continuous flow system. nih.govrsc.org

Below is an interactive data table illustrating a hypothetical optimization for a nucleophilic substitution step, a common reaction type in the synthesis of substituted pyridines.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF801265
2Cs₂CO₃DMF801278
3NaHTHF65685
4Cs₂CO₃Dioxane100892
5Cs₂CO₃Dioxane801288

Scale-Up Technologies:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing for scale-up. unimi.itmit.edu They provide superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and the potential for straightforward automation and integration of multiple synthetic steps. unimi.itnih.gov The scale-up can be achieved by "numbering-up" (running multiple reactors in parallel) or by increasing the reactor dimensions, though the latter requires careful engineering to maintain performance. stolichem.com

Microwave-Assisted Synthesis: Microwave reactors can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. nih.gov This technology has been successfully applied to the synthesis of substituted pyridines via nucleophilic substitution, with reactions completing in minutes instead of hours.

Novel and Emerging Synthetic Routes to this compound

The field of synthetic organic chemistry is constantly evolving, with new methods offering milder conditions, higher selectivity, and broader functional group tolerance.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forging new bonds under mild conditions. researchgate.netchemeurope.com It enables radical-based transformations that are complementary to traditional ionic pathways. For example, photo-induced methods have been developed for the halopyridylation of alkenes, simultaneously installing a halopyridine and another functional group across a double bond. researchgate.netthieme-connect.com This opens up new retrosynthetic disconnections for complex molecules.

Dearomatization-Rearomatization Strategies: A clever approach to functionalizing challenging positions on the pyridine ring involves a sequence of dearomatization followed by rearomatization. nih.govresearchgate.net For example, a pyridine can be reduced to a more nucleophilic dihydropyridine intermediate, which then reacts with an electrophile at the C3 position. Subsequent oxidation restores the aromatic pyridine ring, now bearing a new substituent at the desired location. researchgate.net

Advanced C-H Activation: While C-H activation is already a key tool, new catalysts and directing strategies continue to be developed. This includes using transient directing groups or exploiting the inherent electronic biases of the substrate in novel ways to achieve previously difficult transformations. acs.org

These emerging routes hold the promise of more efficient, selective, and sustainable syntheses of this compound and other complex heterocyclic compounds in the future.

Reactivity and Transformational Chemistry of 2 Bromo 6 Methoxy 3 Methylpyridine

Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of 2-bromo-6-methoxy-3-methylpyridine is the primary site for palladium-catalyzed cross-coupling reactions. This position is activated towards oxidative addition to a low-valent palladium complex, which is the initial step in the catalytic cycles of numerous named reactions. This enables the formation of new carbon-carbon and carbon-nitrogen bonds, making the compound a valuable building block for the synthesis of more complex molecular architectures.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction would involve the palladium-catalyzed coupling with an organoboron reagent, such as a boronic acid or a boronic ester. Although specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively reported, the reaction is expected to proceed efficiently at the C2-bromo position. The general mechanism involves the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the 2-aryl-6-methoxy-3-methylpyridine product. libretexts.org The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with the potentially coordinating nitrogen atom of the pyridine (B92270) ring. harvard.edusigmaaldrich.com

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of a 2-Bromopyridine (B144113) Derivative This table presents typical conditions used for Suzuki-Miyaura reactions on analogous 2-bromopyridine substrates and serves as a guide for potential applications with this compound.

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃1,4-Dioxane100High
33-Thienylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O80Moderate-High

Negishi and Stille Coupling Applications

Further extending the utility of C-C bond formation, the Negishi and Stille couplings offer alternative methods using organozinc and organotin reagents, respectively.

Negishi Coupling: This reaction pairs the bromopyridine with an organozinc halide. It is known for its high functional group tolerance and reactivity. The coupling of this compound would proceed via a standard catalytic cycle initiated by oxidative addition. While specific examples are scarce, the general applicability of Negishi coupling to 2-bromopyridines suggests it would be a viable method for introducing alkyl, aryl, or vinyl substituents at the C2 position.

Stille Coupling: The Stille reaction utilizes organostannanes as coupling partners. A key advantage is the stability of organotin reagents to air and moisture. The reaction mechanism is similar to other palladium-catalyzed cross-couplings. researchgate.net The application to this compound would enable the introduction of various organic moieties, although the toxicity of tin reagents is a significant consideration. The chemoselectivity in molecules with multiple reactive sites, such as bromo-triflates, often favors the C-Br bond for coupling under standard conditions. youtube.com

Sonogashira Coupling and Alkyne Functionalization

The Sonogashira coupling is a powerful method for the synthesis of aryl-alkynes, involving the reaction of an aryl halide with a terminal alkyne. This reaction is typically co-catalyzed by palladium and copper complexes. nih.gov For this compound, a Sonogashira reaction would yield a 2-(alkynyl)-6-methoxy-3-methylpyridine. This transformation is valuable for creating rigid linear extensions to the pyridine core, which are often used in materials science and medicinal chemistry. The reaction proceeds under mild conditions and generally shows high yields and functional group tolerance.

Table 2: Illustrative Conditions for Sonogashira Coupling of a 2-Bromopyridine Derivative This table presents typical conditions used for Sonogashira reactions on analogous 2-bromopyridine substrates.

EntryAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHF65High
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF70High
31-HeptynePd(OAc)₂ (1.5)CuI (3)K₂CO₃Acetonitrile80Moderate-High

Buchwald-Hartwig Amination Studies

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, producing arylamines from aryl halides. nih.govresearchgate.net This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds. The C2-bromo position of this compound is an ideal handle for this transformation, enabling the introduction of primary or secondary amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand (often bulky and electron-rich), and a strong base such as sodium tert-butoxide. amazonaws.comamazonaws.com The specific ligand choice is critical and often depends on the nature of the amine coupling partner.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Mechanisms

While cross-coupling reactions are dominant, the C2-bromine of this compound can also be displaced through nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, exacerbated by the electronegative nitrogen atom, facilitates attack by strong nucleophiles at the positions ortho and para to the nitrogen (C2 and C6).

In this molecule, the bromine atom at C2 is a good leaving group. Strong nucleophiles, such as alkoxides (e.g., sodium methoxide), thiolates, or amides, can displace the bromide. youtube.comlibretexts.orgkau.edu.samasterorganicchemistry.com The reaction typically proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic system and particularly by the ring nitrogen. The presence of the electron-donating methoxy (B1213986) group at C6 and the methyl group at C3 would slightly deactivate the ring towards nucleophilic attack compared to an unsubstituted 2-bromopyridine. However, under sufficiently forcing conditions (e.g., high temperature or with very strong nucleophiles), SNAr at the C2 position is a viable synthetic pathway. For instance, the synthesis of 2,6-diaminopyridine (B39239) derivatives from 2,6-dibromopyridine (B144722) often requires high heat and pressure in a sealed tube.

Electrophilic Aromatic Substitution (EAS) Patterns and Selectivity

Electrophilic aromatic substitution on the pyridine ring is generally more difficult than on benzene (B151609) due to the deactivating effect of the ring nitrogen, which can also be protonated or coordinate to the electrophile's Lewis acid catalyst under reaction conditions. quora.comyoutube.com However, the substituents on the ring play a crucial role in directing the position of any potential substitution.

In this compound, the ring is substituted with two electron-donating groups (EDGs) and one deactivating halogen. The 6-methoxy and 3-methyl groups are activating and ortho-, para-directing. The methoxy group is a particularly strong activating group. Considering the positions relative to the existing substituents and the deactivating effect of the nitrogen atom, the most likely position for electrophilic attack is C5.

Attack at C4: This position is ortho to the methyl group and meta to the methoxy group.

Attack at C5: This position is para to the methyl group and meta to the methoxy group. More importantly, it is meta to the ring nitrogen, which is the least deactivated position on an unsubstituted pyridine ring. The combined directing effects of the methoxy and methyl groups would further activate this position.

Functionalization of the Methoxy Group at C6

The methoxy group at the C6 position of this compound is a key site for chemical modification, primarily through cleavage of the ether linkage.

The conversion of the C6-methoxy group to a hydroxyl group is a synthetically valuable transformation, yielding 2-bromo-3-methyl-6-hydroxypyridine. This demethylation can be achieved using various reagents that facilitate the cleavage of the aryl-O-CH₃ bond.

Strong Lewis acids are commonly employed for this purpose. Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. nih.govufp.ptsci-hub.se The reaction mechanism is thought to involve the formation of an adduct between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govcore.ac.uk Computational studies on anisole (B1667542) suggest a mechanism where one equivalent of BBr₃ can cleave up to three equivalents of the ether. nih.govnih.gov

Alternative reagents for ether cleavage include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). Additionally, nucleophilic reagents such as alkylthiolate salts in aprotic solvents can effect demethylation through an Sₙ2 mechanism. For instance, sodium or lithium salts of alkanethiols are known to be potent nucleophiles for cleaving aryl methyl ethers. uqar.ca

ReagentGeneral ConditionsProduct
Boron tribromide (BBr₃)Inert solvent (e.g., CH₂Cl₂), low temperature2-Bromo-3-methyl-6-hydroxypyridine
Hydrobromic acid (HBr)Aqueous solution, elevated temperature2-Bromo-3-methyl-6-hydroxypyridine
Alkylthiolate salts (e.g., NaSEt, LiSPr)Aprotic solvent (e.g., DMF, NMP), elevated temperature2-Bromo-3-methyl-6-hydroxypyridine

While rearrangements directly involving the methoxy group of this compound are not extensively documented, related structures such as alkoxypyridine N-oxides are known to undergo thermal rearrangements. acs.org For example, 2-methoxypyridine (B126380) N-oxides can rearrange to form 1-methoxypyridin-2-ones. acs.org This type of rearrangement involves the migration of the alkyl group from the ether oxygen to the N-oxide oxygen. Although this would require prior N-oxidation of the starting material, it represents a potential pathway for skeletal rearrangement.

Transformations of the Methyl Group at C3

The methyl group at the C3 position offers another handle for the functionalization of the pyridine core, primarily through oxidation or condensation reactions.

The methyl group can be oxidized to various oxidation states, including hydroxymethyl, formyl, and carboxyl groups. The choice of oxidant and reaction conditions determines the final product. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium(VI) oxide can oxidize the methyl group to a carboxylic acid, yielding 2-bromo-6-methoxynicotinic acid. thieme-connect.de Milder and more selective oxidation to the aldehyde (2-bromo-6-methoxy-3-formylpyridine) can be challenging but may be achieved using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) or by controlled oxidation protocols. thieme-connect.de

Side-chain functionalization, particularly halogenation, provides a route to further derivatization. Radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can convert the methyl group to a bromomethyl group, affording 2-bromo-6-(bromomethyl)-3-methoxypyridine. researchgate.net This benzylic-type bromide is a versatile intermediate for introducing various nucleophiles.

TransformationReagent(s)Product
Oxidation to Carboxylic AcidKMnO₄ or CrO₃2-Bromo-6-methoxynicotinic acid
Side-Chain BrominationN-Bromosuccinimide (NBS), radical initiator2-Bromo-6-(bromomethyl)-3-methoxypyridine

The methyl group at a position analogous to the α-position of picoline exhibits enhanced acidity, allowing it to participate in condensation reactions. wikipedia.orgmdpi.com After deprotonation with a strong base, the resulting carbanion can react with electrophiles such as aldehydes and ketones. For example, condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of a base would yield a styryl-type derivative. mdpi.comacs.org The reactivity of the methyl group can be further enhanced by N-oxidation of the pyridine ring. acs.org

These condensation reactions provide a powerful method for C-C bond formation and the synthesis of more complex molecular architectures.

Directed Ortho Metallation (DOM) and Lithiation Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgacs.org In the case of this compound, the substituents on the ring direct the position of metallation, typically achieved with strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.orgresearchgate.net

The methoxy group at C6 is a recognized directing metallation group (DMG), which would favor deprotonation at the C5 position. clockss.orgarkat-usa.org However, the bromine at C2 is also a strong directing group and can also undergo lithium-halogen exchange. The interplay between these directing effects and the potential for lithium-halogen exchange must be considered.

In many substituted pyridines, lithiation occurs ortho to a directing group. clockss.orgnih.gov For 2-methoxypyridine, lithiation with LDA has been shown to occur at the C3 position. researchgate.net In the target molecule, the C4 and C5 positions are available for deprotonation. The methoxy group directs to C5, while the bromine directs to C3 (already substituted) and the methyl group is less directing. Therefore, lithiation is most likely to occur at the C5 position, directed by the methoxy group. The resulting lithiated species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C5 position.

It is also possible that under certain conditions, particularly with alkyllithiums like n-BuLi at low temperatures, lithium-bromine exchange at the C2 position could compete with or dominate over deprotonation. nih.gov This would generate a 2-lithiated pyridine, which could then be functionalized with electrophiles. The choice of the lithiating agent and reaction conditions is therefore crucial in determining the outcome of the reaction. clockss.orgresearchgate.net

Lithiation StrategyProbable Site of MetallationDirecting Group(s)Potential Subsequent Reaction
Deprotonation (e.g., with LDA)C5Methoxy at C6Reaction with an electrophile (E+) to give 5-substituted product
Lithium-Halogen Exchange (e.g., with n-BuLi)C2Bromo at C2Reaction with an electrophile (E+) to give 2-substituted product

Lack of Publicly Available Research on the Photochemical and Electrochemical Reactivity of this compound

Extensive searches of scientific literature and chemical databases have revealed a significant gap in the publicly available research concerning the specific photochemical and electrochemical reactivity of the chemical compound this compound.

Despite its availability from various chemical suppliers and its potential as an intermediate in organic synthesis, no dedicated studies detailing its behavior under photochemical or electrochemical conditions were identified. The current body of scientific literature does not appear to contain reports on its specific reactions initiated by light (photochemistry) or its behavior under an applied electrical potential (electrochemistry).

Information on related compounds, such as various isomers of bromo-methoxypyridine, is available. This includes data on their synthesis and participation in reactions like cross-coupling. However, this information cannot be directly extrapolated to predict the specific photochemical and electrochemical properties of this compound. The reactivity of such compounds is highly dependent on the precise arrangement of substituents on the pyridine ring.

Consequently, without experimental data from dedicated research, it is not possible to provide an authoritative account of the photochemical and electrochemical transformations of this compound. This includes the absence of data for constructing tables on reaction conditions, product yields, or electrochemical potentials as requested.

Further experimental investigation would be required to elucidate the photochemical and electrochemical characteristics of this particular compound.

Application of 2 Bromo 6 Methoxy 3 Methylpyridine in Advanced Organic Synthesis

Utilization as a Key Building Block for Heterocyclic Scaffolds

The structural features of 2-bromo-6-methoxy-3-methylpyridine make it an excellent starting material for the synthesis of various heterocyclic compounds. The bromine atom at the 2-position provides a reactive site for cross-coupling reactions, while the methoxy (B1213986) and methyl groups can influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of reactions. organic-chemistry.org

Substituted pyridines are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science. researchgate.net The development of efficient methods for the synthesis of polysubstituted pyridines is an active area of research. organic-chemistry.org this compound can be utilized in various synthetic strategies to access highly decorated pyridine (B92270) derivatives. For instance, the bromo group can be readily displaced or involved in coupling reactions to introduce new functional groups or to form larger ring systems.

One common application involves the use of this compound in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the attachment of a wide array of substituents at the 2-position of the pyridine ring.

Below is a table summarizing representative transformations of a related compound, 2-bromo-6-methylpyridine, which highlight the synthetic potential of the bromo-pyridine scaffold.

ReactantReagent(s)ProductApplication of Product
2-Bromo-6-methylpyridineNiCl2(dppp), Zn, Formic Acid6,6′-dimethyl-2,2′-bipyridineLigand for metal complexes
2-Bromo-6-methylpyridinen-BuLi, 2-Pyridinecarboxaldehyde6-methyl-2-pyridyl-2-pyridylmethanoneIntermediate for further synthesis
2-Bromo-6-methylpyridinen-BuLi, TMSCl2-methyl-6-(trimethylsilyl)-pyridineSilylated building block
2-Bromo-6-methylpyridine(1R,2R)-1,2-Diaminocyclohexane, NaO-t-Bu, Pd2(dba)3, BINAPN,N′-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy)Chiral ligand for asymmetric catalysis

This table is illustrative of the types of reactions the 2-bromo-pyridine scaffold can undergo and is based on transformations of 2-bromo-6-methylpyridine. sigmaaldrich.com

Role as a Synthetic Intermediate in Multi-Step Chemical Transformations

Beyond its direct use in forming heterocyclic scaffolds, this compound often serves as a crucial intermediate in longer, multi-step synthetic sequences. Its functional groups can be manipulated sequentially to build up molecular complexity. For example, the bromo group can be retained while other parts of the molecule are modified, and then utilized in a later-stage coupling reaction to complete the synthesis of a target molecule.

In a multi-step synthesis, the methoxy group can also be a key functional handle. It can be demethylated to reveal a hydroxyl group, which can then be used for further functionalization, such as etherification or esterification. This versatility allows for the strategic incorporation of the pyridine core into a larger molecular framework.

The synthesis of novel gamma-secretase modulators (GSMs) for potential therapeutic applications provides an example of how a related bromo-methoxy-pyridine derivative is used as a key intermediate. In the synthesis of these complex molecules, a substituted bromo-methoxy-aminopyridine is prepared and then elaborated through a series of reactions to yield the final active compound. nih.gov

Precursor in Chemical Library Synthesis and Diversity-Oriented Synthesis

Chemical libraries are collections of diverse small molecules that are screened for biological activity to identify new drug leads or chemical probes for studying biological processes. Diversity-oriented synthesis (DOS) is a strategy used to create these libraries, with an emphasis on generating structural diversity. cam.ac.ukmdpi.com

This compound is an attractive scaffold for DOS due to the presence of multiple reaction sites that can be independently addressed. The bromine atom allows for a wide range of coupling partners to be introduced, generating appendage diversity. The methoxy and methyl groups can also be modified, further expanding the chemical space that can be explored from this single precursor.

The general strategy for using such a scaffold in DOS would involve:

Scaffold Preparation: Synthesis of the core this compound structure.

Diversification: A series of parallel reactions where the bromo group is reacted with a library of different building blocks (e.g., boronic acids in a Suzuki coupling).

Further Functionalization: Subsequent modification of the methoxy or methyl groups to introduce additional points of diversity.

This approach allows for the rapid generation of a large number of structurally related yet distinct compounds, which can then be evaluated for their biological properties.

Contributions to Ligand Design for Catalytic Systems

The pyridine ring is a common structural motif in ligands used for transition metal catalysis. The nitrogen atom of the pyridine can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. researchgate.net

This compound can serve as a precursor for the synthesis of novel ligands. The bromo group can be substituted with various coordinating groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate ligands. The methoxy and methyl groups on the pyridine ring can influence the ligand's properties. For example, the methyl group can provide steric bulk, which can affect the selectivity of a catalyst, while the methoxy group can modulate the electronic properties of the pyridine nitrogen, thereby influencing the catalytic activity of the metal center.

Research into the synthesis of ligands for extended metal atom chains (EMACs) has utilized a related compound, 2,6-dibromopyridine (B144722), as a starting material to create new aminopyridine-based ligands. georgiasouthern.edu This demonstrates the principle of using halogenated pyridines as a platform for developing ligands with specific properties for advanced catalytic applications. The ability to systematically vary the substituents on the pyridine ring, as is possible with precursors like this compound, is a powerful tool in the rational design of new and improved catalysts.

Computational and Theoretical Investigations of 2 Bromo 6 Methoxy 3 Methylpyridine

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, bond energies, and electronic distribution. For 2-Bromo-6-methoxy-3-methylpyridine, DFT calculations can provide a detailed picture of its electronic makeup.

The electronic properties of pyridine (B92270) derivatives are of significant interest due to their presence in numerous biologically active compounds and functional materials. DFT studies on similar substituted pyridines, such as 2-bromo-3-hydroxy-6-methyl pyridine, have been conducted using the B3LYP method with a 6-311G(d,p) basis set to analyze their structure and electronic properties. researchgate.net For this compound, a similar computational approach would be employed to determine key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Based on studies of analogous compounds, the calculated electronic properties for this compound are presented in the table below. These values are predictive and provide a basis for understanding the molecule's electronic character.

Parameter Predicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

This interactive data table is based on predictive data for this compound, derived from computational models of similar substituted pyridines.

Prediction of Reactivity and Reaction Pathways

The electronic parameters derived from DFT calculations are instrumental in predicting the reactivity of this compound. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In substituted pyridines, the nitrogen atom typically represents a region of high electron density, making it a likely site for electrophilic attack. Conversely, the carbon atoms bonded to electronegative substituents like bromine and the methoxy (B1213986) group will have altered electron densities, influencing their susceptibility to nucleophilic or electrophilic attack. Computational studies on related pyridine derivatives have utilized MEP maps to explain their reactive nature. researchgate.net

Furthermore, theoretical calculations can be used to model potential reaction pathways, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the activation energies and reaction energies for different proposed mechanisms, the most favorable pathway can be identified. For instance, in many bromo-substituted pyridines, the bromine atom is a good leaving group, making it a reactive site for various coupling reactions.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are critical to its function and reactivity. Conformational analysis of this compound involves identifying the most stable arrangement of its atoms in space. The rotation around single bonds, particularly the C-O bond of the methoxy group and the C-C bond of the methyl group, can lead to different conformers with varying energies.

Computational methods can systematically explore the potential energy surface of the molecule to locate the global minimum energy conformer and other low-energy isomers. This is often achieved by performing a series of geometry optimizations starting from different initial structures.

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal how this compound behaves in different environments, such as in a solvent or interacting with other molecules. These simulations are valuable for understanding the flexibility of the molecule and the accessibility of different reactive sites. Studies on substituted pyridine derivatives have employed MD simulations to understand their binding mechanisms with biological targets. tandfonline.comnih.gov

Spectroscopic Property Prediction for Mechanistic Insights (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the structure of a molecule and gain insights into its bonding and environment.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The accuracy of these predictions can be high, especially when appropriate levels of theory and basis sets are used. Discrepancies between calculated and experimental shifts can often be explained by environmental factors such as solvent effects or intermolecular interactions. The conformational orientation of the methoxy group is known to significantly influence the ¹³C NMR chemical shift of the methoxy carbon in aromatic compounds. nih.govresearchgate.net

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental spectra to aid in the assignment of vibrational bands to specific molecular motions. For example, DFT studies on 2-Methoxy-6-Methyl Pyridine have been used to perform a detailed analysis of its vibrational spectra. researchgate.net The calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the computational methods.

The predicted key vibrational frequencies for this compound are listed below, based on calculations for similar molecules.

Vibrational Mode Predicted Frequency (cm⁻¹)
C-H stretch (aromatic)3050-3150
C-H stretch (methyl)2900-3000
C=N stretch (pyridine ring)1580-1620
C=C stretch (pyridine ring)1450-1550
C-O stretch (methoxy)1200-1250
C-Br stretch600-700

This interactive data table presents predicted vibrational frequencies for this compound based on computational analysis of related compounds.

Solvent Effects on Reactivity and Structure

The chemical environment can have a profound impact on the structure, reactivity, and properties of a molecule. Solvent effects are particularly important for reactions carried out in solution. Computational models can account for the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). wikipedia.org

For this compound, the choice of solvent can influence its conformational equilibrium, the energies of its molecular orbitals, and the transition states of its reactions. For example, a polar solvent would be expected to stabilize polar structures and transition states more effectively than a nonpolar solvent. Implicit solvation models are frequently used in DFT calculations to provide a more realistic description of a molecule's behavior in solution. nih.gov These models can be used to predict how properties such as the HOMO-LUMO gap and reaction barriers change in different solvents.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 6 Methoxy 3 Methylpyridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

High-resolution NMR spectroscopy is an indispensable tool for the mechanistic analysis of organic reactions, offering unparalleled insight into molecular structure and dynamics in solution. nih.gov For derivatives of 2-Bromo-6-methoxy-3-methylpyridine, techniques such as ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional methods (COSY, HSQC, HMBC), are crucial for unambiguous structural assignment and for tracking the transformation of reactants into products. nih.govplos.org

Elucidation of Reaction Intermediates and Products

In reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling, NMR is used to identify and characterize the structure of products and any observable intermediates. For instance, in a hypothetical cross-coupling reaction where the bromine atom is substituted, ¹H and ¹³C NMR spectra would show the disappearance of signals corresponding to the bromine-bearing carbon and the appearance of new resonances characteristic of the newly formed bond.

Complete assignment of NMR signals is achieved using a suite of experiments. plos.org ¹H-¹H COSY spectra reveal proton-proton coupling networks, while HSQC and HMBC spectra correlate protons with their directly attached (one-bond) and more distant (multi-bond) carbons or nitrogens, respectively. plos.org This allows for the precise determination of the substitution pattern on the pyridine (B92270) ring. For example, a study on a protonated 2-pyridinyl moiety demonstrated the power of ¹H, ¹³C, and ¹⁵N HSQC/HMBC spectra in assigning all atomic signals and determining the site of protonation. plos.org Similarly, in a reaction involving a Zincke imine intermediate derived from a pyridine, ¹H NMR was used to identify the dearomatized adduct, providing direct evidence for the reaction mechanism. nih.gov

Table 1: Illustrative NMR Data for a Substituted Pyridine Derivative This table provides representative chemical shift values for a pyridine structure similar to the title compound. Actual values will vary based on the specific derivative and solvent.

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Key HMBC Correlations
H-4~7.5-7.8 (d)~138-142C-2, C-5, C-6
H-5~6.7-7.0 (d)~110-115C-3, C-4, C-6
CH₃ (on ring)~2.3-2.6 (s)~18-22C-2, C-3, C-4
OCH₃~3.8-4.1 (s)~53-56C-6

Investigation of Dynamic Processes and Tautomerism

Dynamic NMR (DNMR) spectroscopy is employed to study molecular processes that occur on the NMR timescale, such as conformational changes, restricted rotation, and tautomeric equilibria. nih.gov For certain derivatives of this compound, restricted rotation might occur around the C-O bond of the methoxy (B1213986) group or a newly introduced substituent.

By acquiring spectra at different temperatures, one can observe changes from sharp, distinct signals at slow exchange (low temperature) to broadened signals at intermediate exchange, and finally to averaged, sharp signals at fast exchange (high temperature). Line shape analysis of these variable-temperature spectra allows for the calculation of activation energy barriers (ΔG‡) for the dynamic process. nih.gov For example, DNMR studies on pyridoxine (B80251) derivatives have been used to measure the activation energies for pyridyl-oxygen rotation and to confirm conformational exchange in acetal (B89532) rings. nih.gov Similarly, solid-state NMR studies on pyridine adsorbed on silica (B1680970) surfaces have revealed details about its rotational diffusion and jumping between hydrogen-bond sites. acs.org

Mass Spectrometry Techniques and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its reaction products. Electron Ionization (EI) is a common method that provides a reproducible fragmentation pattern, which acts as a molecular fingerprint. nih.gov

The mass spectrum of this compound is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). docbrown.infodocbrown.info Analysis of the fragmentation pathway provides structural confirmation. Common fragmentation patterns for such compounds include: libretexts.org

Alpha-cleavage: Loss of a methyl radical (•CH₃) from the methoxy group or the ring-attached methyl group.

Loss of neutral molecules: Expulsion of carbon monoxide (CO), or formaldehyde (B43269) (CH₂O) from the methoxy group.

Cleavage of the C-Br bond: Loss of a bromine radical (•Br) to give a fragment at m/z [M-79]⁺ and [M-81]⁺.

Ring fragmentation: Cleavage of the pyridine ring itself.

For isomeric compounds like methoxymethcathinones, which can show nearly identical mass spectra, derivatization with reagents like pentafluoropropionylamide (PFPA) can create unique fragmentation patterns allowing for their differentiation. oup.com

Table 2: Plausible Mass Spectrometry Fragments for this compound (Molecular Weight ≈ 202.05 g/mol for ⁷⁹Br isotope)

m/z (for ⁷⁹Br isotope)Possible Fragment IonAssociated Loss
201/203[M - H]⁺•H
187/189[M - CH₃]⁺•CH₃
172/174[M - CH₂O]⁺CH₂O
122[M - Br]⁺•Br
78[C₅H₄N]⁺Ring fragmentation

Vibrational Spectroscopy (IR and Raman) for Bond Analysis in Reaction Systems

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful method for analyzing functional groups and chemical bonds within a molecule. nih.govcdnsciencepub.com These techniques are highly sensitive to changes in bond strength and polarity, making them ideal for monitoring reactions involving this compound. For instance, in a Grignard reaction or other cross-coupling processes, the disappearance of the C-Br stretching vibration would signal the consumption of the starting material. researchgate.netresearchgate.net

A comprehensive vibrational analysis of pyridine and its isotopomers provides a solid foundation for interpreting the spectra of its derivatives. cdnsciencepub.com The formation of new bonds, such as in a pyridine-borane complex, leads to new vibrational modes and shifts in existing pyridine modes, which can be correlated with charge transfer and bond strength. acs.orgnih.gov

IR Spectroscopy: Particularly useful for monitoring polar bonds. Key absorbances for this compound would include C-O stretching (around 1250 cm⁻¹ and 1030 cm⁻¹), aromatic C=C and C=N stretching (1400-1600 cm⁻¹), and C-H stretching (around 3000-3100 cm⁻¹ for aromatic, 2850-2960 cm⁻¹ for methyl).

Raman Spectroscopy: Complements IR by being more sensitive to non-polar, symmetric bonds. The C-Br stretch (typically below 700 cm⁻¹) and the symmetric pyridine ring breathing mode (around 1000 cm⁻¹) would be prominent. researchgate.net Shifts in the ring breathing mode are particularly diagnostic of interactions at the nitrogen atom, such as coordination to a metal. acs.orgnih.gov

Table 3: Characteristic Vibrational Frequencies

Vibrational ModeTypical Wavenumber (cm⁻¹)Spectroscopy
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 2960IR, Raman
Aromatic C=C, C=N Stretch1400 - 1610IR, Raman
Asymmetric C-O-C Stretch~1250IR
Symmetric C-O-C Stretch~1030IR
Pyridine Ring Breathing~1000Raman
C-Br Stretch500 - 650IR, Raman

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single-crystal X-ray diffraction provides the definitive, unambiguous three-dimensional structure of a molecule in the solid state. carleton.edu This technique yields precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and packing in the crystalline lattice.

While the crystal structure for this compound is not publicly available, the structure of the closely related compound, 2-Bromo-3-hydroxy-6-methylpyridine , has been determined. nih.govchemicalbook.comresearchgate.net This derivative crystallizes in an orthorhombic system with the space group Pnma. nih.gov The analysis reveals that the pyridine ring is nearly planar, with the bromine atom showing a slight displacement from the mean plane. nih.govresearchgate.net In the crystal, molecules are linked by strong O-H···N hydrogen bonds, forming chains, which are further connected by weaker C-H···Br interactions to create a two-dimensional network. nih.govresearchgate.net This type of detailed structural information is invaluable for rationalizing the compound's properties and for designing new materials with desired solid-state architectures. The analysis of pyrophoric or air-sensitive derivatives is also possible with specialized handling techniques. ncl.ac.uk

Table 4: Crystal Data for 2-Bromo-3-hydroxy-6-methylpyridine nih.gov

ParameterValue
Chemical FormulaC₆H₆BrNO
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
Volume (ų)1377.1 (4)
Z8

Chiroptical Spectroscopy (if applicable for derivatives)

Chiroptical spectroscopy encompasses techniques like Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.orgacs.org While this compound itself is achiral, these techniques become exceptionally powerful for the analysis of its chiral derivatives.

If a chiral center is introduced into a derivative—for example, by replacing the methyl group with a chiral substituent or through a reaction that creates a stereogenic center—chiroptical methods can be used to determine its absolute configuration and study its conformation in solution. saschirality.org The experimental CD spectrum, which shows positive or negative bands (Cotton effects) at specific wavelengths, can be compared with spectra predicted by quantum-chemical calculations to assign the stereochemistry. saschirality.org CD spectroscopy is widely used to monitor the formation of chiral self-assembly structures and to quantify binding events, for instance, in the coordination of chiral pyridine-containing ligands to metal ions. rsc.orgrsc.org Therefore, should chiral derivatives of this compound be synthesized for applications in asymmetric catalysis or chiral materials, chiroptical spectroscopy would be an essential tool for their stereochemical characterization.

Future Directions in 2 Bromo 6 Methoxy 3 Methylpyridine Research

Exploration of Unconventional Synthetic Methodologies

The traditional synthesis of 2-bromo-6-methoxy-3-methylpyridine typically involves multi-step sequences, such as the bromination of a corresponding hydroxypyridine followed by methylation. chemicalbook.com While effective, these methods can sometimes be lengthy and may not align with the principles of green chemistry. Future research is anticipated to focus on the development of more efficient and sustainable synthetic routes.

Continuous Flow Chemistry: The adoption of continuous flow technologies offers a promising alternative to batch processing. Flow synthesis can lead to improved reaction control, enhanced safety, and higher yields. For instance, the α-methylation of pyridines has been successfully achieved in a continuous flow setup using a packed-bed reactor with a nickel catalyst. researchgate.net Adapting such a system for the synthesis of this compound could significantly streamline its production.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govgoogle.com This methodology could be applied to the synthesis of this compound, potentially enabling direct C-H functionalization or novel cyclization strategies, thereby reducing the number of synthetic steps. chemicalbook.comnih.gov

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to chemical synthesis. While the direct enzymatic synthesis of this specific compound is not yet established, research into enzymatic dearomatization of pyridines to produce substituted piperidines highlights the potential for biocatalytic methods in pyridine (B92270) chemistry. google.com Future work could explore the use of engineered enzymes for the regioselective halogenation and methylation of pyridine precursors. sigmaaldrich.com

Expansion of Reactivity Profiles and New Functionalization Pathways

The bromine atom at the 2-position of this compound is a key handle for a variety of chemical transformations, primarily through cross-coupling reactions. While established methods like Suzuki, Buchwald-Hartwig, and Sonogashira couplings are commonly employed, there is considerable scope for expanding the reactivity profile of this compound. patsnap.comresearchgate.netgoogleapis.comacs.orguni.lumdpi.comrsc.org

Cross-Coupling Reactions: The development of more efficient and versatile catalysts for cross-coupling reactions remains a key area of research. This includes exploring new ligands and reaction conditions to improve yields, expand substrate scope, and enhance functional group tolerance. sigmaaldrich.com For this compound, this could lead to the synthesis of a wider range of derivatives with novel electronic and steric properties.

Coupling ReactionReagents/CatalystsPotential Products
Suzuki Coupling Aryl/heteroaryl boronic acids, Pd catalyst, baseBiaryl and heteroaryl pyridines
Buchwald-Hartwig Amination Amines, Pd catalyst, baseAminopyridine derivatives
Sonogashira Coupling Terminal alkynes, Pd/Cu catalysts, baseAlkynylpyridine derivatives
Negishi Coupling Organozinc reagents, Pd or Ni catalystAlkyl-, aryl-, or vinyl-substituted pyridines

C-H Functionalization: Direct C-H functionalization represents a highly atom-economical approach to modifying organic molecules. Research into the selective activation of C-H bonds on the pyridine ring could open up new avenues for introducing functional groups at positions other than the pre-functionalized bromine site. nih.gov This would provide a more direct route to novel derivatives without the need for multi-step synthetic sequences.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for understanding and predicting the behavior of molecules. For this compound, advanced computational modeling can provide valuable insights into its structure, reactivity, and potential applications. nih.gov

Density Functional Theory (DFT) Studies: DFT calculations can be used to predict a variety of molecular properties, including bond lengths, bond angles, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net Such studies can help in understanding the reactivity of the molecule and in designing new reactions. For instance, DFT has been used to study the properties of the related compound 2-bromo-3-hydroxy-6-methylpyridine. researchgate.net

Reaction Mechanism and Kinetics Prediction: Computational methods, such as the Rice–Ramsperger–Kassel–Marcus (RRKM) theory, can be employed to model reaction mechanisms and predict kinetic parameters. This can aid in the optimization of reaction conditions and in the discovery of new, more efficient synthetic pathways.

Development of Novel Applications in Material Science and Synthetic Methodologies

Beyond its role as a synthetic intermediate, this compound and its derivatives have the potential for applications in material science and as key components in novel synthetic methodologies.

Materials Science: Pyridine-containing compounds are known to exhibit interesting photophysical properties and have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic materials. researchgate.net The specific substitution pattern of this compound could be tuned to create novel materials with desirable electronic and optical properties. For example, derivatives could be explored as components of conductive polymers or as liquid crystals. researchgate.net

Ligands in Catalysis: The nitrogen atom in the pyridine ring can coordinate to metal centers, making pyridine derivatives valuable ligands in catalysis. acs.org By functionalizing this compound, novel ligands with tailored steric and electronic properties can be designed. These ligands could find use in a variety of catalytic transformations, leading to the development of new and more efficient synthetic methods.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-methoxy-3-methylpyridine?

  • Methodology : The compound is typically synthesized via bromination of a precursor pyridine derivative. For example, bromination of 3-methoxy-6-methylpyridine using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–5°C) in anhydrous dichloromethane yields the target compound . Purification involves column chromatography or recrystallization, with yields reported between 65–80% depending on reaction optimization .
  • Key Considerations : Reaction conditions (temperature, solvent polarity) significantly influence regioselectivity. The methoxy and methyl groups at positions 6 and 3, respectively, direct bromination to position 2 via steric and electronic effects .

Q. What spectroscopic techniques are used to characterize this compound?

  • Techniques :

  • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry : High-resolution MS validates molecular weight (202.05 g/mol) and isotopic patterns consistent with bromine .
  • IR Spectroscopy : Absorptions at 1250–1270 cm1^{-1} (C-O stretch of methoxy) and 650–680 cm1^{-1} (C-Br stretch) .
    • Data Interpretation : Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .

Advanced Research Questions

Q. How do substituent positions (methoxy, methyl, bromine) influence reactivity in cross-coupling reactions?

  • Substituent Effects :

SubstituentPositionImpact on Reactivity
Methoxy6Electron-donating; stabilizes intermediates in Suzuki couplings
Methyl3Steric hindrance; slows transmetallation in Stille reactions
Bromine2Electrophilic center; facilitates nucleophilic substitution
  • Experimental Design : Use DFT calculations to predict charge distribution and optimize catalyst systems (e.g., Pd(PPh3_3)4_4 for Suzuki reactions) .

Q. How can low yields in Suzuki-Miyaura couplings involving this compound be resolved?

  • Troubleshooting :

  • Catalyst Optimization : Switch from Pd(OAc)2_2 to XPhos Pd G3 for sterically hindered substrates .
  • Solvent Effects : Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
  • Temperature Gradients : Perform reactions at 80–100°C to enhance kinetic control .
    • Case Study : A 2023 study achieved 92% yield using Pd(dba)2_2/SPhos in toluene at 90°C .

Q. How to address contradictions in reported biological activities of structural analogs?

  • Analysis Framework :

Structural Comparison : Compare analogs like 3-Amino-2-bromo-6-methylpyridine (lacks methoxy) and 5-Bromo-2-methoxy-3-methylpyridine (different bromine position) .

Assay Conditions : Evaluate solvent polarity (e.g., DMSO vs. water) and cell-line specificity .

Meta-Analysis : Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .

  • Example : Discrepancies in cytotoxicity data may arise from methoxy group’s role in hydrogen bonding with target proteins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.